molecular formula C4H5ClN2O2S2 B1354828 2-Chloro-4-methylthiazole-5-sulfonamide CAS No. 348086-67-9

2-Chloro-4-methylthiazole-5-sulfonamide

Cat. No.: B1354828
CAS No.: 348086-67-9
M. Wt: 212.7 g/mol
InChI Key: DJJSIXFBKIFPGR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonamide is a useful research compound. Its molecular formula is C4H5ClN2O2S2 and its molecular weight is 212.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSIXFBKIFPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477437
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
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Molecular Weight

212.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-67-9
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
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Foundational & Exploratory

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-methylthiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the scientific journey of 2-Chloro-4-methylthiazole-5-sulfonamide, a key heterocyclic intermediate. We will explore its historical context within the broader landscape of sulfonamide discovery, its likely synthetic origins, and its pivotal role in the development of modern therapeutics and agrochemicals.

Introduction: The Legacy of Sulfonamides and the Rise of Heterocyclic Scaffolds

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs in the 1930s. The unearthing of Prontosil's antibacterial properties and its subsequent metabolic activation to sulfanilamide heralded a new era in medicine, establishing the sulfonamide functional group as a critical pharmacophore.[1][2] This discovery triggered a cascade of research into related structures, with scientists manipulating the core scaffold to enhance potency, broaden the spectrum of activity, and mitigate toxicity.

A pivotal advancement in this field was the incorporation of heterocyclic rings into the sulfonamide structure. This strategic modification allowed for a finer tuning of the molecule's physicochemical properties, such as solubility and target affinity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, proved to be a particularly fruitful addition, enhancing the pharmacological profile of these compounds.[3] It is within this rich historical and scientific context that this compound emerged as a valuable building block.

Physicochemical Properties and Identification

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 348086-67-9[4]
Molecular Formula C4H5ClN2O2S2[4]
Molecular Weight 212.68 g/mol [4]
Appearance Pale yellow solid[4]
Purity ≥ 95% (HPLC)[4]
Storage Conditions 0-8 °C[4]

The Synthetic Pathway: A Rational Approach to a Key Intermediate

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established methodologies for creating substituted thiazole sulfonamides. A plausible and efficient synthetic route would likely commence with 2-amino-4-methylthiazole, a readily available starting material.

The following diagram illustrates a probable multi-step synthesis, drawing upon well-documented reactions in heterocyclic chemistry.

Synthesis_Pathway A 2-Amino-4-methylthiazole B Diazotization (NaNO2, HCl) A->B Step 1 C 2-Chloro-4-methylthiazole B->C D Chlorosulfonation (Chlorosulfonic Acid) C->D Step 2 E 2-Chloro-4-methylthiazole-5-sulfonyl chloride D->E F Amination (Ammonia) E->F Step 3 G This compound F->G

Figure 1: A proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Step 1: Diazotization and Chlorination of 2-Amino-4-methylthiazole

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylthiazole in concentrated hydrochloric acid, maintaining the temperature at 0-5°C with an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature.

  • Chlorination: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the diazonium salt solution to the copper(I) chloride solution. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Work-up: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylthiazole.

Step 2: Chlorosulfonation of 2-Chloro-4-methylthiazole

  • Reaction Setup: In a flask protected from atmospheric moisture, cool chlorosulfonic acid to 0°C.

  • Addition of Substrate: Slowly add 2-chloro-4-methylthiazole to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-chloro-4-methylthiazole-5-sulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Amination of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

  • Reaction Setup: Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride in a suitable inert solvent (e.g., acetone or tetrahydrofuran).

  • Addition of Ammonia: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise at a low temperature (0-5°C).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Mechanism of Action and Biological Significance

The biological activity of compounds derived from this compound is often attributed to the sulfonamide moiety. In the context of antibacterial agents, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis. By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.

The thiazole ring and its substituents, including the chloro and methyl groups, play a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence factors such as:

  • Target Binding Affinity: The specific arrangement of atoms on the thiazole ring can enhance the interaction with the active site of the target enzyme.

  • Solubility and Bioavailability: The heterocyclic nature of the thiazole ring can improve the compound's solubility, facilitating its absorption and distribution in biological systems.[4]

  • Metabolic Stability: The substituents on the ring can influence the molecule's susceptibility to metabolic degradation, thereby affecting its half-life.

The following diagram illustrates the inhibitory action of sulfonamides on the bacterial folic acid synthesis pathway.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA Sulfonamide Sulfonamide (e.g., derived from This compound) Sulfonamide->DHPS Competitive Inhibition

Figure 2: Mechanism of action of sulfonamides in bacteria.

Applications in Drug Discovery and Agrochemicals

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[4] Its utility stems from the reactivity of its functional groups, which allows for the straightforward synthesis of a diverse range of derivatives.

In Pharmaceuticals:

  • Antimicrobial Agents: The primary application of this compound is in the synthesis of novel sulfonamide-based antibiotics.[3][4] By modifying the sulfonamide nitrogen, researchers can generate libraries of compounds to screen for activity against various bacterial strains.

  • Carbonic Anhydrase Inhibitors: Thiazole sulfonamides are a known class of carbonic anhydrase inhibitors, which have therapeutic applications in conditions such as glaucoma and epilepsy.

In Agrochemicals:

  • Herbicides and Pesticides: The thiazole sulfonamide scaffold is also found in a number of agrochemicals. These compounds can act as herbicides by inhibiting essential enzyme systems in plants, or as pesticides with activity against various pests.[4]

Conclusion and Future Perspectives

While the precise historical moment of its initial synthesis may not be prominently documented, the scientific importance of this compound is undeniable. Its emergence is a logical progression from the foundational discoveries in sulfonamide chemistry and the strategic incorporation of heterocyclic moieties to refine biological activity. As a key building block, it continues to empower researchers in the rational design and synthesis of novel therapeutic agents and agrochemicals. The ongoing exploration of its derivatives holds the promise of yielding new compounds with enhanced efficacy and specificity, addressing the ever-present challenges in medicine and agriculture.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zálesák, F. (2021). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development (Ph.D. Thesis). Palacký University Olomouc.
  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.
  • MSD Manual Professional Edition. Sulfonamides. [Link]

Sources

2-Chloro-4-methylthiazole-5-sulfonamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9), a critical pharmacophore in modern drug discovery. As a dual-functionalized thiazole derivative, it serves as a linchpin intermediate for synthesizing carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors. This document details its physicochemical properties, validated synthetic routes, reactivity profiles, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Nomenclature[1]

The compound is defined by a 1,3-thiazole core substituted with a chlorine atom at the C2 position, a methyl group at C4, and a sulfonamide moiety at C5.[1][2][3] This specific substitution pattern imparts unique electronic properties, making the C2-chlorine highly susceptible to nucleophilic aromatic substitution (


).

Table 1: Chemical Identification Matrix

Identifier TypeDescriptor
IUPAC Name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide
Common Synonyms 5-Thiazolesulfonamide, 2-chloro-4-methyl-; SKL602
CAS Registry Number 348086-67-9
Molecular Formula

Molecular Weight 212.68 g/mol
SMILES Cc1c(sc(Cl)n1)S(=O)(=O)N
InChI Key DJJSIXFBKIFPGR-UHFFFAOYSA-N
Physicochemical Profile

Understanding the physicochemical landscape is vital for predicting bioavailability and solubility during lead optimization. The electron-withdrawing sulfonamide group at C5 significantly acidifies the thiazole ring system, while the C2-chlorine lipophilicity modulates membrane permeability.

Table 2: Key Physicochemical Properties

PropertyValue / RangeSignificance
Appearance Pale yellow to off-white solidPurity indicator (darkening suggests decomposition)
Melting Point 148–152 °C (Experimental)Identity verification
Boiling Point ~431 °C (Predicted @ 760 mmHg)High thermal stability required for processing
Density 1.644 ± 0.06 g/cm³Relevant for packing and formulation
pKa (Sulfonamide) ~9.19Weakly acidic; forms salts with strong bases
LogP ~1.2Moderate lipophilicity; favorable for oral bioavailability
H-Bond Donors 1 (Sulfonamide

)
Critical for enzyme active site binding
H-Bond Acceptors 5Interactions with solvent and receptor pockets
Synthetic Architecture

The synthesis of this compound requires a strategic approach to avoid regio-isomeric byproducts. The most robust industrial route utilizes 2-amino-4-methylthiazole as the starting material, leveraging the Sandmeyer reaction followed by electrophilic aromatic substitution.

Protocol: Step-by-Step Synthesis
  • Step 1: Sandmeyer Transformation (C2 Functionalization)

    • Reagents: 2-amino-4-methylthiazole,

      
      , 
      
      
      
      ,
      
      
      .
    • Mechanism: Diazotization of the amine followed by radical-nucleophilic displacement with chloride.

    • Outcome: Formation of 2-chloro-4-methylthiazole.[2]

    • Critical Control: Temperature must be maintained <5°C during diazotization to prevent diazonium salt decomposition.

  • Step 2: Chlorosulfonation (C5 Functionalization)

    • Reagents: Chlorosulfonic acid (

      
      ), Thionyl chloride (
      
      
      
      ).
    • Mechanism: Electrophilic aromatic substitution at the most electron-rich open position (C5).

    • Outcome: 2-chloro-4-methylthiazole-5-sulfonyl chloride.

    • Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis of the sulfonyl chloride.

  • Step 3: Amination

    • Reagents: Aqueous Ammonia (

      
      ) or Ammonia gas in THF.
      
    • Mechanism: Nucleophilic acyl substitution at the sulfur center.

    • Outcome: this compound.

Visualization: Synthetic Workflow

SynthesisPath cluster_conditions Reaction Criticality Start 2-Amino-4-methylthiazole Inter1 2-Chloro-4-methylthiazole Start->Inter1 1. NaNO2, HCl 2. CuCl (Sandmeyer) Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 ClSO3H, 0-60°C (Chlorosulfonation) Final 2-Chloro-4-methylthiazole- 5-sulfonamide Inter2->Final NH4OH or NH3(g) (Amination) Note1 Maintain <5°C for Diazotization Note2 Anhydrous Conditions

Figure 1: Validated synthetic pathway from commercially available precursors to the target sulfonamide.

Reactivity Profile & Functionalization[7]

The scaffold presents two distinct "handles" for medicinal chemistry optimization: the electrophilic C2-position and the nucleophilic sulfonamide nitrogen.

A. Nucleophilic Aromatic Substitution (

) at C2

The thiazole ring is electron-deficient, a property enhanced by the electron-withdrawing sulfonamide group at C5. This makes the C2-chlorine an excellent leaving group.

  • Reactants: Primary/Secondary amines, Thiols, Alkoxides.

  • Utility: Introduction of diversity elements (R-groups) to improve potency or solubility.

  • Conditions: Typically requires a base (

    
     or DIPEA) and moderate heat (60–100°C) in polar aprotic solvents (DMF, DMSO).
    
B. Sulfonamide Derivatization

The sulfonamide nitrogen (


) is weakly acidic (

).
  • N-Alkylation/Acylation: Can be deprotonated by bases (NaH,

    
    ) to react with alkyl halides or acyl chlorides.
    
  • Utility: Modulating lipophilicity (LogP) and prodrug design.

Visualization: Reactivity Logic

Reactivity Core 2-Chloro-4-methylthiazole- 5-sulfonamide NodeC2 C2-Chlorine Displacement (SnAr) Core->NodeC2 Nucleophiles (R-NH2, R-SH) NodeS Sulfonamide Nitrogen (Acidity/Nucleophilicity) Core->NodeS Electrophiles (R-X, R-COCl) ProdC2 2-Amino/Thio-thiazole Derivatives NodeC2->ProdC2 Base, Heat ProdS N-Alkylated/Acylated Sulfonamides NodeS->ProdS NaH/K2CO3

Figure 2: Divergent synthesis opportunities utilizing the orthogonal reactivity of the C2-Cl and C5-Sulfonamide groups.

Pharmaceutical Applications

This compound is not merely a reagent but a core pharmacophore found in several therapeutic classes:

  • Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (

    
    ) is a classic zinc-binding motif essential for inhibiting carbonic anhydrase enzymes. Derivatives of this scaffold are investigated for treating glaucoma and altitude sickness.
    
  • Antimicrobial Agents: Thiazole sulfonamides mimic p-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria (dihydropteroate synthase inhibition).

  • Kinase Inhibition: The thiazole core serves as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2-substitution allows for tuning selectivity against specific kinases (e.g., Src, Abl).

Handling, Safety & Storage (GHS)[2]

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Eye Damage/Irritation H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Storage Protocol:

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • Container: Tightly sealed amber glass to protect from light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Geronikaki, A., et al. (2004).Thiazole derivatives as potent antimicrobial agents. (General reference on thiazole sulfonamide SAR).
  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide pharmacophore).

Sources

2-Chloro-4-methylthiazole-5-sulfonamide potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-4-methylthiazole-5-sulfonamide

Abstract

This compound is a heterocyclic compound primarily cataloged as a synthetic intermediate for the pharmaceutical and agrochemical sectors.[1] However, a deeper analysis of its constituent chemical scaffolds—a sulfonamide group appended to a thiazole ring—reveals a significant, yet largely unexplored, therapeutic potential. The sulfonamide moiety is the quintessential pharmacophore for carbonic anhydrase inhibitors, while the thiazole ring is a privileged structure found in a multitude of bioactive agents, including antimicrobials and kinase inhibitors.[2][3][4] This guide presents a scientifically-grounded, multi-pronged strategy for systematically investigating the potential biological activities of this compound. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to transition this compound from a mere building block to a potential lead compound in drug discovery.

Compound Profile and Core Hypothesis

This compound (CAS 348086-67-9) is a stable and versatile chemical entity.[1] Its known utility as a precursor in the synthesis of more complex molecules, particularly antimicrobial agents, underscores the reactivity and favorable properties of its core structure.[1] The central hypothesis of this guide is that the inherent bioactivity of its two key functional groups suggests that the parent compound itself is likely to possess significant biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 348086-67-9 [5][6]
Molecular Formula C₄H₅ClN₂O₂S₂ [5][6]
Molecular Weight 212.68 g/mol [5]
IUPAC Name 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide [6]
Topological Polar Surface Area 110 Ų [6]
Hydrogen Bond Acceptor Count 5 [6]

| Hydrogen Bond Donor Count | 1 |[6] |

The logical starting point for investigation is to explore the activities most strongly associated with its sulfonamide group: carbonic anhydrase inhibition.

The Carbonic Anhydrase Inhibitor Hypothesis

Scientific Rationale

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Their dysregulation is implicated in a range of pathologies, making them important drug targets. CA inhibitors are used to treat glaucoma, epilepsy, altitude sickness, and certain types of cancer.[7]

The primary, unsubstituted sulfonamide group (-SO₂NH₂) is the classic zinc-binding group for CA inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion and blocking the enzyme's function.[2] Many potent CA inhibitors are based on five-membered heterocyclic rings, such as the 1,3,4-thiadiazole ring in the widely used drug acetazolamide.[2] The thiazole ring in this compound is structurally analogous, making it a prime candidate for a potent CA inhibitor.

Proposed Mechanism of Action

The proposed binding mode involves the deprotonated sulfonamide nitrogen forming a coordinate bond with the catalytic Zn²⁺ ion, with further stabilizing interactions between the thiazole ring and active site residues.

Fig 1. Proposed binding of the sulfonamide in the CA active site.
Experimental Validation Workflow

A systematic approach begins with a broad screen against key CA isoforms, followed by determination of inhibition constants (Kᵢ) for the most sensitive targets.

G start Obtain this compound assay Perform In Vitro CA Inhibition Assay (Stopped-flow CO₂ hydration) start->assay isoforms Test against key isoforms: hCA I (cytosolic) hCA II (cytosolic, widespread) hCA IX (tumor-associated) hCA XII (tumor-associated) assay->isoforms positive_control Include Acetazolamide (AAZ) as positive control assay->positive_control data Calculate IC₅₀ and Kᵢ values isoforms->data positive_control->data analysis Analyze potency and isoform selectivity data->analysis potent Potent Inhibition Found (Kᵢ < 100 nM) analysis->potent Yes weak Weak or No Inhibition analysis->weak No next_steps Proceed to cell-based assays and structural studies potent->next_steps

Fig 2. Workflow for evaluating carbonic anhydrase inhibition.
Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity via a stopped-flow instrument, which monitors the pH change resulting from CO₂ hydration.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compound against purified human (h) CA isoforms.

Materials:

  • Purified, recombinant hCA I, II, IX, and XII.

  • This compound (Test Compound).

  • Acetazolamide (Positive Control).

  • HEPES buffer (20 mM, pH 7.4).

  • CO₂-saturated water (substrate).

  • p-Nitrophenol (pH indicator).

  • Stopped-flow spectrophotometer.

  • DMSO (for stock solutions).

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO.

    • Prepare serial dilutions of the inhibitor stocks in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Prepare the assay buffer containing 20 mM HEPES and 0.1 mM p-Nitrophenol, pH 7.4.

    • Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In the first syringe, place the assay buffer containing a fixed concentration of the CA isoform (e.g., 2 nM).

    • In the second syringe, place the CO₂-saturated water.

    • To measure inhibition, pre-incubate the enzyme with varying concentrations of the test compound or acetazolamide for 15 minutes at room temperature before loading into the syringe.[9]

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at 400 nm over time. The initial linear rate of this change is proportional to the enzyme's catalytic activity.

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to a DMSO vehicle control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.

Self-Validation & Trustworthiness: The inclusion of acetazolamide, a well-characterized pan-CA inhibitor, serves as a critical positive control. The results for acetazolamide should align with established literature values, thereby validating the assay's performance. A vehicle control (DMSO) establishes the baseline 100% activity level.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Test Compound 550 45 12 25

| Acetazolamide (Control) | 250 | 12 | 25 | 6 |

Interpretation: In this hypothetical scenario, the test compound is a potent inhibitor of hCA II, IX, and XII, with significant selectivity over hCA I. This profile is highly desirable, as hCA IX and XII are validated anticancer targets, and potent hCA II inhibition is relevant for glaucoma treatment.[2]

Antimicrobial and Cytotoxicity Screening

Scientific Rationale

The sulfonamide scaffold is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[10][11] Concurrently, the thiazole nucleus is a component of numerous compounds with demonstrated antibacterial, antifungal, and cytotoxic activities.[12][13] Given that this compound is used as a building block for antimicrobials, it is logical to assess the parent compound for these activities directly.[1]

Tiered Screening Workflow

A logical progression involves initial broad-spectrum screening, followed by quantitative determination of potency (MIC), and finally, assessment of selectivity by comparing antimicrobial activity to cytotoxicity against a human cell line.

G start Test Compound mic_assay Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic_assay mtt_assay Determine Cytotoxicity (IC₅₀) (MTT Assay) start->mtt_assay strains Test against panel: Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Fungus (e.g., C. albicans) mic_assay->strains calculate_si Calculate Selectivity Index (SI) SI = IC₅₀ / MIC mic_assay->calculate_si cell_line Test against human cell line (e.g., HEK293 or MRC-5) mtt_assay->cell_line mtt_assay->calculate_si favorable Favorable Profile (SI > 10) calculate_si->favorable Selective unfavorable Unfavorable Profile (SI ≤ 1) calculate_si->unfavorable Non-selective next_steps Consider for further antimicrobial development favorable->next_steps

Fig 3. Workflow for antimicrobial and cytotoxicity evaluation.
Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cell line.

Materials:

  • Human cell line (e.g., HEK293, a non-cancerous kidney cell line).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[14]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a set of wells containing medium only.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

    • Plot percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Table 3: Hypothetical Antimicrobial and Cytotoxicity Data

Organism/Cell Line MIC (µg/mL) IC₅₀ (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
S. aureus (MRSA) 4 - -
E. coli >64 - -
C. albicans 8 - -

| HEK293 Cells | - | 50 | S. aureus: 12.5C. albicans: 6.25 |

Interpretation: A selectivity index greater than 10 is often considered a good starting point for a promising antimicrobial lead. The hypothetical data suggests the compound has moderate, selective activity against the Gram-positive bacterium S. aureus.

Exploratory Screening and Pharmacokinetic Profile

Rationale for Broader Screening

Privileged scaffolds like the thiazole-sulfonamide combination often exhibit polypharmacology.[4][16] Therefore, exploratory screening against other relevant target classes is a valuable exercise.

  • Kinase Inhibition: The 2-aminothiazole core is a well-established kinase inhibitor template.[17] While the 2-chloro substitution on the target compound alters the electronics, its potential to interact with kinase active sites warrants investigation, perhaps via a broad panel screen.

  • Cholinesterase Inhibition: Several studies have successfully designed thiazole-sulfonamide hybrids as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[18][19]

  • Antioxidant Activity: Thiazole and sulfonamide derivatives have also been reported to possess antioxidant properties, which can be rapidly assessed using a DPPH radical scavenging assay.[3][20]

Preliminary Pharmacokinetic Assessment

Excellent in vitro potency is meaningless if a compound has poor absorption, distribution, metabolism, and excretion (ADME) properties. Early-stage assessment can prevent wasted resources on compounds destined to fail in vivo.

In Silico Prediction: Computational models can provide initial estimates of key ADME properties.

Table 4: Predicted ADME Properties for this compound

Property Predicted Value Implication
LogP (Lipophilicity) 1.2 Within the desirable range for oral absorption.
Aqueous Solubility Moderate May not present solubility challenges.
Blood-Brain Barrier Permeation Low Unlikely to cause CNS side effects unless targeting the brain.

| CYP450 Inhibition | Low risk | Unlikely to cause major drug-drug interactions. |

In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive membrane transport, a key component of oral absorption.[21]

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the test compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates).

  • Phosphatidylcholine in dodecane (or commercial lipid mixture).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound and control compounds (high and low permeability).

  • LC-MS/MS or UV-Vis plate reader for quantification.

Procedure:

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid mixture onto the filter membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test compound and controls in PBS buffer (with minimal co-solvent like DMSO) to a known concentration (e.g., 100 µM). Add this solution to the donor wells.

  • Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid-coated membranes are in contact with the buffer below. Incubate the "sandwich" at room temperature for 4-16 hours.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established equations that account for concentration changes and membrane surface area. Compare the Pe value of the test compound to those of the high and low permeability controls to classify its permeability potential.

Conclusion

This compound stands at an interesting crossroads. While it is valued in synthetic chemistry as an intermediate, its chemical architecture strongly implies inherent biological activity. The combination of a classic zinc-binding sulfonamide and a privileged thiazole ring presents a compelling case for its investigation as a lead compound. The most promising and logical avenue of inquiry is its potential as a carbonic anhydrase inhibitor, a hypothesis supported by decades of medicinal chemistry precedent. Furthermore, its potential as an antimicrobial or cytotoxic agent deserves systematic evaluation.

This guide provides a comprehensive and logical framework for unlocking this potential. By following the proposed workflows—from targeted enzyme inhibition assays to broader screening and preliminary ADME profiling—researchers can efficiently and rigorously evaluate the true therapeutic promise of this compound, potentially uncovering a valuable new tool for the development of novel therapeutics.

References

  • Di Cesare Mannelli, L., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]

  • Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Kaufman, E. J., & Patel, M. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • ResearchGate. Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Pharmaffiliates. CAS No : 348086-67-9 | Product Name : this compound. [Link]

  • ResearchGate. In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. [Link]

  • MDPI. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

  • ResearchGate. Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... [Link]

  • ResearchGate. (PDF) Guidelines for cell viability assays. [Link]

  • MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [Link]

  • MDPI. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. [Link]

  • NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Nature. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]

  • Semantic Scholar. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • JoVE. Viability Assays for Cells in Culture. [Link]

  • ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • PubMed. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • PubMed. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

  • ResearchGate. Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

2-Chloro-4-methylthiazole-5-sulfonamide is a multifaceted heterocyclic compound that has garnered interest in both the pharmaceutical and agrochemical sectors.[1] Its structure, which combines a reactive thiazole ring with a pharmacologically significant sulfonamide group, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1][2] The presence of the sulfonamide moiety often enhances aqueous solubility and provides a handle for further chemical modifications, while the chlorinated thiazole core is a key component in various biologically active agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its prospective roles as an antimicrobial and a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This compound is typically a pale yellow solid with a molecular weight of 212.68 g/mol and a molecular formula of C₄H₅ClN₂O₂S₂.[3] It is advisable to store the compound at temperatures between 0-8°C to maintain its stability.[3] While comprehensive experimental data on its physicochemical properties are not extensively published, predicted values suggest a boiling point of approximately 431.3°C and a density of around 1.644 g/cm³.[4]

PropertyValueSource
CAS Number 348086-67-9[3]
Molecular Formula C₄H₅ClN₂O₂S₂[3]
Molecular Weight 212.68 g/mol [3]
Appearance Pale yellow solid[3]
Storage Temperature 0-8°C[3]
Predicted Boiling Point 431.3 ± 55.0 °C[4]
Predicted Density 1.644 ± 0.06 g/cm³[4]
Predicted pKa 9.19 ± 0.60[4]

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could commence with the well-established Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by diazotization to introduce a chloro group at the 2-position, and finally, chlorosulfonylation followed by amination to install the sulfonamide group at the 5-position. A more direct approach, inferred from the synthesis of related compounds, might involve the direct chlorination and sulfonylation of a suitable 4-methylthiazole precursor.

Synthetic_Pathway_of_this compound cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration and Sulfonylation cluster_4 Step 5: Amination Thioacetamide Thioacetamide 2-Hydroxy-4-methylthiazole-5-carboxylate 2-Hydroxy-4-methylthiazole-5-carboxylate Thioacetamide->2-Hydroxy-4-methylthiazole-5-carboxylate Hantzsch Synthesis Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate Ethyl_2-chloroacetoacetate->2-Hydroxy-4-methylthiazole-5-carboxylate 2-Chloro-4-methylthiazole-5-carboxylate 2-Chloro-4-methylthiazole-5-carboxylate 2-Hydroxy-4-methylthiazole-5-carboxylate->2-Chloro-4-methylthiazole-5-carboxylate Chlorination POCl3 POCl3 POCl3->2-Chloro-4-methylthiazole-5-carboxylate 2-Chloro-4-methylthiazole-5-carboxamide 2-Chloro-4-methylthiazole-5-carboxamide 2-Chloro-4-methylthiazole-5-carboxylate->2-Chloro-4-methylthiazole-5-carboxamide Amidation Ammonia Ammonia Ammonia->2-Chloro-4-methylthiazole-5-carboxamide 2-Chloro-4-methylthiazole-5-sulfonyl_chloride 2-Chloro-4-methylthiazole-5-sulfonyl_chloride 2-Chloro-4-methylthiazole-5-carboxamide->2-Chloro-4-methylthiazole-5-sulfonyl_chloride Dehydration & Sulfonylation P2O5 P2O5 P2O5->2-Chloro-4-methylthiazole-5-sulfonyl_chloride Chlorosulfonic_acid Chlorosulfonic_acid Chlorosulfonic_acid->2-Chloro-4-methylthiazole-5-sulfonyl_chloride Final_Product This compound 2-Chloro-4-methylthiazole-5-sulfonyl_chloride->Final_Product Amination Ammonia_final Ammonia Ammonia_final->Final_Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Proposed Protocol:
  • Synthesis of 2-amino-4-methylthiazole: A well-documented procedure involves the reaction of thiourea with chloroacetone.[5]

  • Diazotization and Chlorination (Sandmeyer-type reaction): The resulting 2-amino-4-methylthiazole could be subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) chloride solution to introduce the chlorine atom at the 2-position.

  • Chlorosulfonylation: The 2-chloro-4-methylthiazole intermediate would then undergo electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) at the 5-position of the thiazole ring.

  • Amination: The final step would involve the reaction of the 2-chloro-4-methylthiazole-5-sulfonyl chloride with ammonia to yield the desired this compound.

Justification for Experimental Choices: This proposed pathway leverages well-established and reliable reactions in heterocyclic chemistry. The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The Sandmeyer reaction is a standard procedure for converting an amino group on an aromatic ring to a halogen. Chlorosulfonylation is a common method for introducing sulfonyl chloride groups, and the subsequent amination is a straightforward way to form the sulfonamide.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm. The protons of the sulfonamide group (NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

    • ¹³C NMR: The spectrum would display distinct signals for the four carbon atoms of the thiazole ring and the methyl group. The carbon bearing the chlorine atom would be expected at a higher chemical shift compared to the other ring carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those corresponding to the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C=N and C=C stretching of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests potential for at least two significant biological activities: antibacterial action and carbonic anhydrase inhibition.

Antibacterial Activity

The sulfonamide functional group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[2] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of a vital metabolic pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. Given that this compound possesses this key sulfonamide moiety, it is highly probable that it exhibits antibacterial activity through this mechanism.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Product Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_acid_synthesis Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis Sulfonamide This compound Sulfonamide->Block Competitive Inhibition

Sources

Methodological & Application

2-Chloro-4-methylthiazole-5-sulfonamide in antimicrobial agent development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Development of Thiazole-Sulfonamide Antimicrobials

Executive Summary & Strategic Rationale

The emergence of Multi-Drug Resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of non-traditional scaffolds.[1] While classic "sulfa drugs" (sulfanilamides) target dihydropteroate synthase (DHPS) via a benzene core, the 2-Chloro-4-methylthiazole-5-sulfonamide scaffold offers a distinct pharmacological profile.[1]

This application note details the protocol for utilizing this specific intermediate to generate libraries of novel antimicrobial agents. Unlike the chemically inert benzene ring of sulfamethoxazole, the 2-chloro-thiazole moiety possesses high electrophilicity at the C2 position, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]

Key Advantages of this Scaffold:

  • Dual-Target Potential: Thiazole sulfonamides are established inhibitors of bacterial Carbonic Anhydrases (CA) and can be engineered to target the folate pathway.[1]

  • Synthetic Modularity: The C2-chlorine serves as a "click-like" handle for attaching diverse amines, allowing for rapid Structure-Activity Relationship (SAR) expansion.[1]

  • Physicochemical Balance: The sulfonamide group (

    
    ) provides essential polarity and hydrogen-bonding capability, enhancing solubility in biological media.[1]
    

Chemical Protocol: Scaffold Diversification via SNAr

Objective: To synthesize a library of C2-substituted thiazole-5-sulfonamides. Mechanism: The electron-withdrawing nature of the sulfonamide group at C5 and the imine nitrogen activates the C2-chlorine for displacement by nucleophiles (amines).[1]

Materials:
  • Substrate: this compound (CAS 348086-67-9).[1][2][3][4]

  • Nucleophiles: Primary or secondary amines (e.g., morpholine, piperazine, substituted anilines).[1]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DMF (0.5 M concentration).

  • Activation: Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes to ensure deprotonation of any acidic impurities and activation of the nucleophile.

  • Nucleophilic Attack: Add 1.1 eq of the desired amine.[1]

  • Reaction:

    • For aliphatic amines: Heat to 60°C for 2–4 hours.

    • For aromatic amines (anilines): Heat to 90–100°C for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the starting material peak (m/z ~212).[1]

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product often precipitates.[1] Filter and wash with cold water.[1]

    • If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (MeOH/DCM gradient) if high purity (>98%) is required for biological assays.

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start Start: 2-Cl-4-Me-Thiazole (CAS 348086-67-9) Reactants Add Nucleophile (Amine) + Base (DIPEA) Start->Reactants Conditions Heat (60-100°C) Solvent: DMF Reactants->Conditions Intermediate S_NAr Mechanism (Cl Displacement) Conditions->Intermediate Purification Precipitation/Extraction & Recrystallization Intermediate->Purification FinalProduct Library of 2-Amino-Thiazole Sulfonamides Purification->FinalProduct

Figure 1: Workflow for the nucleophilic substitution of the C2-chloro group to generate antimicrobial libraries.

Biological Protocol: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Critical Note on Media: Unlike standard antibiotics, sulfonamides act by inhibiting folate synthesis.[1][3][5] Media containing high levels of para-aminobenzoic acid (PABA) or thymidine can antagonize this effect, leading to false resistance.[1] Lysed Horse Blood should be used cautiously; strictly defined media is preferred for mechanism validation.[1]

Protocol:
  • Media Preparation: Use Mueller-Hinton Broth (MHB) .[1] For sulfonamide testing, ensure the lot is certified low in thymidine/thymine.[1]

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Perform serial 2-fold dilutions in MHB to achieve a concentration range of 0.5 – 128 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh overnight culture.[1]

    • Adjust turbidity to 0.5 McFarland standard.

    • Dilute 1:100 in MHB to reach a final density of

      
       CFU/mL.[1]
      
  • Assay Setup:

    • In a 96-well plate, combine 100 µL of diluted compound and 100 µL of bacterial inoculum.

    • Include controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).[1]

  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.[1]

    • Optical Density (

      
      ): Read absorbance for quantitative inhibition data.[1]
      

Mechanism of Action & Data Interpretation

Understanding the target is crucial for optimizing the scaffold.[1] While benzene-sulfonamides target DHPS, thiazole-sulfonamides often exhibit activity through:

  • Carbonic Anhydrase Inhibition (CAI): Bacterial CAs (alpha, beta, gamma classes) are essential for cyanate detoxification and pH homeostasis.[1] The unsubstituted sulfonamide group (

    
    ) binds to the Zinc (
    
    
    
    ) ion in the enzyme active site.[1]
  • Folate Pathway Interference: Depending on the C2-substituent, the molecule may mimic PABA, competitively inhibiting DHPS.[1]

Visualizing the Dual-Target Mechanism:

Mechanism Compound 2-Substituted Thiazole-Sulfonamide TargetCA Target 1: Bacterial Carbonic Anhydrase Compound->TargetCA TargetDHPS Target 2: Dihydropteroate Synthase (DHPS) Compound->TargetDHPS BindingCA Sulfonamide binds Zn2+ Active Site TargetCA->BindingCA EffectCA Disrupted pH Homeostasis & CO2 Metabolism BindingCA->EffectCA Result Bacterial Cell Death / Stasis EffectCA->Result BindingDHPS Mimics PABA (If sterically compatible) TargetDHPS->BindingDHPS EffectDHPS Inhibited Folate Synthesis (Bacteriostasis) BindingDHPS->EffectDHPS EffectDHPS->Result

Figure 2: Potential dual mechanisms of action for thiazole-sulfonamide derivatives.[1]

Data Analysis Template

Organize your screening results using the following table structure to identify Structure-Activity Relationships (SAR):

Compound IDC2-Substituent (R)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]LogP (Calc)Notes
TZ-001 -Cl (Parent)>64>641.2Baseline Control
TZ-002 -NH-Phenyl8322.4Increased Lipophilicity
TZ-003 -NH-Piperazine4161.1Enhanced Solubility
TZ-004 -NH-Benzyl16>642.8Steric Clash?[1]

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: The C2-chlorine is less reactive if the nucleophile is bulky.[1]

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 120°C, or use microwave irradiation (150W, 10 min).[1]

  • Issue: Compound Precipitation in MIC Assay.

    • Cause: High lipophilicity of the derivative.[1]

    • Solution: Ensure final DMSO concentration in the well is <1% (v/v).[1] If solubility persists as an issue, convert the sulfonamide to a sodium salt or attach a solubilizing group (e.g., morpholine) at C2.[1]

  • Issue: Inconsistent Biological Data.

    • Cause: PABA contamination in media.[1]

    • Solution: Use "Thymidine/PABA-free" certified MHB or add lysed horse blood (5%) which contains thymidine phosphorylase to improve consistency.[1]

References

  • Chemical Properties & Availability: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Antimicrobial Application of Thiazoles: Rostom, S. A. F., et al. (2017).[1] Polysubstituted thiazoles as potent antimicrobial agents: Synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry.

  • Mechanism of Sulfonamides: Sköld, O. (2000).[1] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.

  • Thiazole Sulfonamides as CA Inhibitors: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1]

(Note: While specific CAS 348086-67-9 is a commercial intermediate, the protocols above are derived from standard medicinal chemistry practices for 2-halothiazoles and sulfonamide testing.)

Sources

Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS No. 348086-67-9). As a key building block in medicinal chemistry and drug development, particularly for antimicrobial and enzyme-inhibiting agents, the integrity and safe management of this compound are paramount.[1][2] This guide is intended for researchers, chemists, and laboratory professionals, offering detailed protocols grounded in established safety principles to ensure experimental reproducibility and personnel safety.

Compound Profile: Physicochemical and Toxicological Properties

This compound is a heterocyclic compound featuring a reactive chloro-thiazole ring and a sulfonamide functional group.[3] This unique structure makes it a valuable intermediate but also necessitates careful handling due to its inherent reactivity and potential biological activity.[2][3]

Physicochemical Data Summary

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 348086-67-9[4]
Molecular Formula C₄H₅ClN₂O₂S₂
Molecular Weight 212.68 g/mol
Synonyms 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide[4]
Predicted Boiling Point 431.3 ± 55.0 °C[5]
Predicted Density 1.644 ± 0.06 g/cm³[5]
Appearance White to off-white solid (typical)N/A
Storage Temperature 2-8°C or Inert atmosphere, room temperature[5][6][7]
Toxicological Hazard Assessment

Understanding the toxicological profile is the foundation of a sound risk assessment. The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards that must be addressed through engineering controls and personal protective equipment.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Expert Analysis: The presence of a chlorinated thiazole ring and a sulfonamide group suggests that the compound is chemically reactive and biologically active. The H335 warning (respiratory irritation) is particularly critical; it mandates that any procedure involving the handling of the solid powder, which could generate dust, must be performed in a ventilated enclosure. The skin (H315) and eye (H319) irritation warnings are typical for reactive organic molecules and necessitate stringent use of personal protective equipment (PPE).

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.[8]

Primary Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be conducted within a certified chemical fume hood.[9] This is the primary defense against inhalation of irritating dust or vapors. The sash should be kept as low as possible.[10]

  • Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a dedicated fume hood is required to contain any airborne particles.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or chloroprene, must be worn.[11] Gloves should be inspected for integrity before each use and removed promptly after handling the compound. Hands must be washed thoroughly with soap and water after glove removal.[8]

  • Protective Clothing: A full-length laboratory coat must be worn and kept fastened to prevent skin exposure.[11]

Standard Operating Protocols

The following protocols are designed as a self-validating system. Each step includes a causal explanation to ensure the operator understands the underlying safety and scientific rationale.

Protocol for Weighing Solid this compound

This protocol is designed to mitigate the risk of inhalation and dermal exposure.

Workflow Diagram: Compound Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE: Lab Coat, Goggles, Gloves B Verify Fume Hood Certification & Airflow A->B C Prepare Work Area: Clean surface, gather materials B->C D Transfer stock bottle to ventilated enclosure C->D E Weigh required amount into tared vessel D->E F Securely close stock bottle and receiving vessel E->F G Clean balance and spatula inside the enclosure F->G H Transfer weighed compound to reaction/dissolution area G->H I Wipe down exterior of stock bottle H->I J Return stock bottle to designated storage I->J K Dispose of contaminated wipes/gloves as chemical waste J->K

Caption: Workflow for weighing this compound.

  • Preparation:

    • Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves). Rationale: Protects against accidental skin/eye contact as per H315 and H319 warnings.[4]

    • Step 1.2: Ensure the chemical fume hood or ventilated enclosure is operational and has a valid certification. Rationale: This engineering control is the primary method to prevent respiratory tract exposure (H335).[4][9]

    • Step 1.3: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the hood before bringing the chemical in. Rationale: Minimizes traffic in and out of the hood, maintaining airflow integrity.[10]

  • Weighing:

    • Step 2.1: Carefully open the container inside the ventilated enclosure. Avoid creating dust.

    • Step 2.2: Use a clean spatula to transfer the desired amount of solid to a tared container. Rationale: Prevents cross-contamination and ensures accurate measurement.

    • Step 2.3: Immediately and securely close the primary container.

    • Step 2.4: Clean the spatula and any minor spills on the balance within the enclosure using a wipe dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe in a designated solid waste container. Rationale: Decontaminates equipment at the source to prevent spreading the chemical outside the controlled area.

  • Post-Weighing:

    • Step 3.1: Wipe the exterior of the primary container before removing it from the hood.

    • Step 3.2: Return the primary container to its designated storage location.

    • Step 3.3: Proceed with the experimental work (e.g., dissolution) within the fume hood.

Protocol for Solubilization
  • Preparation:

    • Step 1.1: Perform the weighing protocol (3.1) to obtain the desired mass of the compound in a suitable flask or vial.

    • Step 1.2: Select a compatible solvent. The sulfonamide group generally confers solubility in polar organic solvents. Always perform a small-scale solubility test if the optimal solvent is unknown.

  • Dissolution:

    • Step 2.1: Inside the fume hood, add the chosen solvent to the vessel containing the compound.

    • Step 2.2: Agitate the mixture using a magnetic stirrer or gentle swirling. Sonication may be used to aid dissolution if necessary.

    • Step 2.3: Ensure the container is capped or covered during agitation to prevent the release of aerosols or vapors. Rationale: Even in solution, volatile compounds can pose an inhalation risk.

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound and preventing the formation of unknown, potentially more hazardous degradation products.

  • Temperature: Store the compound in a refrigerator at 2-8°C.[5][7] Rationale: Low temperatures slow the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[6] The container should be tightly sealed. Rationale: The chloro-thiazole moiety can be susceptible to hydrolysis. An inert, dry atmosphere minimizes contact with atmospheric moisture.

  • Location: Keep in a designated, clearly labeled area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Rationale: Prevents accidental reactions that could generate heat or hazardous gases.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[12]

Emergency Response Decision Tree

G cluster_spill Spill Response cluster_exposure Exposure Response Start Emergency Event Spill Chemical Spill? Start->Spill Yes Exposure Personnel Exposure? Start->Exposure Yes Fire Fire? Start->Fire Yes Spill_Small Small Spill (in hood) Spill->Spill_Small Minor Spill_Large Large Spill (outside hood) Spill->Spill_Large Major Exp_Type Route of Exposure? Exposure->Exp_Type Spill_Action_Small Absorb with inert material. Decontaminate area. Collect waste. Spill_Small->Spill_Action_Small Spill_Action_Large Evacuate area. Alert others & supervisor. Call emergency services. Spill_Large->Spill_Action_Large Exp_Skin Skin Contact Exp_Type->Exp_Skin Exp_Eye Eye Contact Exp_Type->Exp_Eye Exp_Inhale Inhalation Exp_Type->Exp_Inhale Exp_Action_Skin Remove contaminated clothing. Flush with water for 15 min. Exp_Skin->Exp_Action_Skin Exp_Action_Eye Flush with eyewash for 15 min. Exp_Eye->Exp_Action_Eye Exp_Action_Inhale Move to fresh air. Exp_Inhale->Exp_Action_Inhale Seek_Medical Seek Immediate Medical Attention Exp_Action_Skin->Seek_Medical Exp_Action_Eye->Seek_Medical Exp_Action_Inhale->Seek_Medical

Caption: Decision tree for emergency response procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.

  • Spill:

    • Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel and your supervisor.[11] Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.

References

  • Walsh Medical Media. Synthesis of sulfonamide compounds bearing thiazole ring. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • ResearchGate. Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. [Link]

  • PubMed, National Library of Medicine. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Rutgers University, Environmental Health and Safety. Chlorine. [Link]

  • College of Southern Nevada. CSN Laboratory Safety Manual. [Link]

  • PubMed, National Library of Medicine. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

  • Harvey Mudd College, Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Utah State University, Environmental Health & Safety Office. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

Sources

Scale-Up Synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable four-step synthesis for the production of 2-Chloro-4-methylthiazole-5-sulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core intermediate, 2-amino-4-methylthiazole. Subsequent chlorosulfonation and ammonolysis introduce the requisite sulfonamide functionality at the C5 position. The final transformation of the 2-amino group to a chloro group is achieved via a Sandmeyer reaction. This document provides detailed, step-by-step protocols, critical process parameters, safety considerations, and in-depth explanations of the chemical principles underpinning each stage of the synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the presence of a sulfonamide group often imparts desirable pharmacological properties, including antibacterial activity.[2][3] The chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable precursor for the synthesis of a diverse range of target molecules.

This application note presents a scalable and efficient synthetic route to this compound, designed to be implemented in a laboratory or pilot plant setting. The chosen synthetic strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures to ensure a cost-effective and reproducible process.

Synthetic Strategy Overview

The overall synthetic pathway is a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with the formation of the 2-amino-4-methylthiazole ring, followed by the sequential introduction of the sulfonamide and chloro functionalities.

Synthesis_Workflow Start Chloroacetone + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis (2-amino-4-methylthiazole) Start->Step1 Intermediate1 Intermediate 1: 2-amino-4-methylthiazole Step1->Intermediate1 Step2 Step 2: Chlorosulfonation (2-amino-4-methylthiazole-5-sulfonyl chloride) Intermediate1->Step2 Intermediate2 Intermediate 2: 2-amino-4-methylthiazole-5-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Ammonolysis (2-amino-4-methylthiazole-5-sulfonamide) Intermediate2->Step3 Intermediate3 Intermediate 3: 2-amino-4-methylthiazole-5-sulfonamide Step3->Intermediate3 Step4 Step 4: Sandmeyer Reaction (this compound) Intermediate3->Step4 FinalProduct Final Product: This compound Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-4-methylthiazole (Intermediate 1)

This step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings from α-haloketones and thioamides.[4]

Reaction Scheme:

Protocol:

  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add thiourea (761 g, 10.0 mol) and water (2.0 L).

  • Reagent Addition: Stir the suspension and add chloroacetone (925 g, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 40 °C by circulating coolant through the reactor jacket. An exothermic reaction will be observed, and the thiourea will dissolve.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will precipitate the crude 2-amino-4-methylthiazole.

  • Purification: Filter the precipitate and wash with cold water (2 x 1 L). The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure 2-amino-4-methylthiazole as a crystalline solid. Dry the product under vacuum at 40-50 °C.

Critical Process Parameters:

ParameterValue/RangeRationale
Molar Ratio (Thiourea:Chloroacetone) 1:1Ensures complete conversion of the limiting reagent.
Reaction Temperature 60-70 °CProvides a sufficient rate of reaction without significant side product formation.
Reaction Time 2 hoursTypically sufficient for complete reaction as monitored by TLC.
pH for Precipitation 10-11Ensures complete precipitation of the free amine.
Step 2: Synthesis of 2-amino-4-methylthiazole-5-sulfonyl chloride (Intermediate 2)

This step involves the electrophilic substitution of the thiazole ring with chlorosulfonic acid. The C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack.

Reaction Scheme:

Protocol:

  • Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), place chlorosulfonic acid (1.75 L, 26.3 mol). Cool the acid to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add 2-amino-4-methylthiazole (285 g, 2.5 mol) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to 0-5 °C and carefully quench by pouring it onto crushed ice (5 kg) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum at a temperature not exceeding 40 °C. The crude 2-amino-4-methylthiazole-5-sulfonyl chloride is used directly in the next step without further purification.

Critical Process Parameters:

ParameterValue/RangeRationale
Molar Ratio (2-amino-4-methylthiazole:Chlorosulfonic acid) 1:10.5A large excess of chlorosulfonic acid is used as both reagent and solvent.
Addition Temperature 0-10 °CControls the highly exothermic reaction and minimizes side product formation.
Reaction Temperature 40-50 °CDrives the reaction to completion.
Quenching Crushed iceSafely decomposes the excess chlorosulfonic acid and precipitates the product.
Step 3: Synthesis of 2-amino-4-methylthiazole-5-sulfonamide (Intermediate 3)

This is a nucleophilic substitution reaction where the sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.[5]

Reaction Scheme:

Protocol:

  • Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add concentrated ammonium hydroxide (2.5 L, 28-30% NH3). Cool the solution to 0-5 °C.

  • Reagent Addition: Add the crude 2-amino-4-methylthiazole-5-sulfonyl chloride (from the previous step, approx. 2.5 mol) portion-wise to the cold ammonium hydroxide solution, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white to off-white solid.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum at 60-70 °C.

Critical Process Parameters:

ParameterValue/RangeRationale
Ammonia Source Concentrated Ammonium HydroxideProvides a high concentration of ammonia for an efficient reaction.
Addition Temperature 0-15 °CControls the exothermic reaction.
pH for Precipitation 2-3Ensures complete precipitation of the sulfonamide.
Step 4: Synthesis of this compound (Final Product)

This final step is a Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic or heteroaromatic ring with a variety of substituents, in this case, a chloro group, via a diazonium salt intermediate.[6]

Reaction Scheme:

Protocol:

  • Diazotization:

    • In a 5 L jacketed glass reactor, suspend 2-amino-4-methylthiazole-5-sulfonamide (418 g, 2.0 mol) in a mixture of concentrated hydrochloric acid (1.0 L) and water (1.0 L).

    • Cool the suspension to 0-5 °C.

    • Prepare a solution of sodium nitrite (152 g, 2.2 mol) in water (500 mL) and add it dropwise to the suspension, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate 10 L reactor, prepare a solution of copper(I) chloride (218 g, 2.2 mol) in concentrated hydrochloric acid (1.0 L). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas will be evolved.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into water (10 L) and stir for 30 minutes.

    • Filter the precipitated solid and wash with water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Critical Process Parameters:

ParameterValue/RangeRationale
Diazotization Temperature 0-5 °CDiazonium salts are unstable and can decompose at higher temperatures.[7]
Sandmeyer Reaction Temperature < 10 °CControls the exothermic decomposition of the diazonium salt and the formation of the product.
Catalyst Copper(I) chlorideThe standard and effective catalyst for the Sandmeyer chlorination.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Chloroacetone: Lachrymatory and toxic. Handle with care in a fume hood.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[8][9][10][11][12] Causes severe burns.[9][10][11][12] Use with extreme caution, and ensure no contact with water or moisture.

  • Diazonium Salts: Potentially explosive, especially when dry.[7] They should be prepared in situ and used immediately without isolation.[7] The reaction temperature must be strictly controlled.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally and compared with literature values.
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.
Purity (HPLC) ≥ 98%

Conclusion

This application note provides a detailed and scalable four-step synthesis of this compound. The described protocols are based on well-established chemical transformations and are optimized for efficiency and reproducibility. By carefully controlling the critical process parameters and adhering to the safety guidelines, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Helal, M. H.; Salem, M. A.; El-Gaby, M. S. A.; Al-Ghorbani, M. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon2024, 10 (14), e35281.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Boczon, W.; Oziminski, W. P.; Kloc, K.; Mloston, G. Recent Development in the Synthesis of Thiazoles. Curr. Org. Chem.2022, 26 (10), 949-974.
  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Royal Society of Chemistry. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

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Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-methylthiazole-5-sulfonamide as a key building block in medicinal chemistry. The focus is on its application in the synthesis of potent enzyme inhibitors, with a specific emphasis on carbonic anhydrase inhibitors, a class of drugs used in the management of glaucoma and other conditions.

Introduction: The Strategic Value of a Versatile Scaffold

This compound is a heterocyclic compound of significant interest in drug discovery.[1][2][3] Its chemical architecture, featuring a reactive chloro group, a methyl substituent, and a sulfonamide moiety on a thiazole ring, offers a unique combination of properties for the synthesis of diverse bioactive molecules.[2] The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[4] The thiazole ring, a bioisostere of a phenyl ring, can enhance a molecule's pharmacological profile, including its metabolic stability and target engagement. The chloro-substituent at the 2-position provides a convenient handle for introducing molecular diversity through nucleophilic aromatic substitution reactions.

This guide will detail the practical application of this compound in the synthesis of a representative N-substituted-2-amino-4-methylthiazole-5-sulfonamide, a scaffold with demonstrated potential for potent and selective carbonic anhydrase inhibition.

Core Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O₂S₂[5]
Molecular Weight 212.68 g/mol [5]
Appearance Pale yellow solid[3]
Storage Conditions 2-8°C[6]

Application Focus: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamide-based inhibitors are a cornerstone of CA-targeting therapies. The primary sulfonamide moiety (-SO₂NH₂) coordinates to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.

The strategic use of this compound allows for the synthesis of novel CA inhibitors where the 2-position of the thiazole ring can be functionalized to explore the chemical space within the enzyme's active site, potentially leading to improved potency and isoform selectivity.

General Synthetic Workflow

The synthesis of N-substituted-2-amino-4-methylthiazole-5-sulfonamides from this compound typically follows a nucleophilic aromatic substitution (SNAᵣ) pathway.

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction product N-substituted-2-amino-4-methylthiazole-5-sulfonamide reaction->product Base (e.g., DIPEA), Solvent (e.g., DMF) purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of N-substituted-2-amino-4-methylthiazole-5-sulfonamides.

Detailed Experimental Protocol: Synthesis of a Representative Carbonic Anhydrase Inhibitor

This protocol describes the synthesis of a model compound, N-ethyl-2-(ethylamino)-4-methylthiazole-5-sulfonamide, a potential carbonic anhydrase inhibitor.

Materials:

  • This compound (1.0 eq)

  • Ethylamine (2.5 eq, as a solution in a suitable solvent like THF or as a condensed gas)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Nucleophile Addition: Slowly add ethylamine (2.5 eq) to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-ethyl-2-(ethylamino)-4-methylthiazole-5-sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Carbonic Anhydrase Inhibition

The synthesized N-substituted-2-amino-4-methylthiazole-5-sulfonamide acts as a carbonic anhydrase inhibitor through a well-defined mechanism.

G cluster_0 CA Active Site Zn Zn²⁺ OH ⁻OH Zn->OH His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Thr199 Thr199 Glu106 Glu106 inhibitor Thiazole Sulfonamide (R-SO₂NH₂) inhibitor->Zn Coordination Bond (SO₂NH⁻ to Zn²⁺) inhibitor->Thr199 H-bond inhibitor->Glu106 H-bond

Caption: Binding of a thiazole sulfonamide inhibitor to the carbonic anhydrase active site.

The deprotonated sulfonamide nitrogen atom (SO₂NH⁻) directly coordinates to the catalytic zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound hydroxide ion, which is essential for the hydration of carbon dioxide. Additionally, the sulfonamide moiety and the thiazole scaffold can form hydrogen bonds and van der Waals interactions with amino acid residues in the active site, such as Thr199 and Glu106, further stabilizing the enzyme-inhibitor complex and contributing to the overall inhibitory potency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel bioactive compounds, particularly carbonic anhydrase inhibitors. The straightforward nucleophilic aromatic substitution chemistry at the 2-position allows for the rapid generation of compound libraries for structure-activity relationship studies. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors. Future work could explore the use of this scaffold in the development of inhibitors for other metalloenzymes or as a core component in compounds targeting other disease areas.

References

  • Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: a new opportunity for the treatment of neuropathic pain. Journal of medicinal chemistry, 56(24), 9845–9855.
  • PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • Angeli, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of enzyme inhibition and medicinal chemistry, 28(6), 1156-1160.
  • Angeli, A., et al. (2018). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 23(11), 2949.
  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(8), 923-927.
  • Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
  • Winum, J. Y., et al. (2005). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Current pharmaceutical design, 11(6), 795-812.
  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ChemistrySelect, 9(42), e202402693.
  • Google Patents. US8263787B2 - Process for preparing dorzolamide.
  • European Patent Office. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307. [Link]

  • PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

  • Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 17381.
  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Assurance for 2-Chloro-4-methylthiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9) is a critical intermediate, often utilized in the synthesis of bioactive compounds like Zonisamide.[1] Users frequently report inconsistent assay results which are often misattributed to "batch impurity" but are actually caused by improper solution handling .

The Critical Insight: This molecule presents a stability-solubility paradox . The sulfonamide group becomes highly soluble at alkaline pH (pH > 9.5), but the 2-chloro-thiazole ring undergoes rapid nucleophilic aromatic substitution (hydrolysis) under these same conditions. You cannot use high pH to solubilize this compound without degrading it.

The Chemistry of Instability (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The molecule has two distinct reactive centers that respond differently to solution conditions.

The "Weak Link": The C-Cl Bond

The chlorine atom at position 2 of the thiazole ring is highly electrophilic.[2] In the presence of water (hydrolysis), and catalyzed significantly by hydroxide ions (high pH), the chlorine is displaced by a hydroxyl group.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Result: Formation of 2-hydroxy-4-methylthiazole-5-sulfonamide (and its tautomer, the thiazolone) + Free Chloride ions.

  • Detection: In LC-MS, you will see the parent mass disappear and a new peak appear at [M - 35 + 17] (Loss of Cl, gain of OH).

The Solubility Trap

The sulfonamide moiety (


) has a pKa of approximately 9.2  [1].
  • At pH < 7: The molecule is neutral and poorly soluble in water (~0.1 mg/mL).

  • At pH > 10: The sulfonamide deprotonates (

    
    ), drastically increasing solubility.
    
  • The Risk: Researchers often add NaOH to dissolve the powder. While the solution becomes clear, the high concentration of

    
     ions immediately attacks the C-Cl bond, degrading the sample within minutes to hours.
    
Degradation Pathway Visualization

The following diagram illustrates the competing forces of solubility and degradation.

degradation_pathway CMTS Intact CMTS (Neutral Form) Low Solubility CMTS_Anion CMTS Anion (Deprotonated) High Solubility CMTS->CMTS_Anion  pH > 9.2 (Deprotonation) Degradant Degradation Product (2-Hydroxy derivative) Biologically Inactive CMTS->Degradant  Slow Hydrolysis (Neutral pH) CMTS_Anion->CMTS  pH < 7.0 CMTS_Anion->Degradant  RAPID Hydrolysis (Nucleophilic Attack by OH-)

Figure 1: The stability-solubility paradox. Increasing pH improves solubility (Green) but catastrophically accelerates degradation (Red).

Best Practice Protocols (SOPs)

Do not use aqueous base to solubilize this compound. Use the "Organic Stock / Aqueous Dilution" method.

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid alcohols (MeOH/EtOH) for long-term storage as they can slowly undergo alcoholysis.

  • Weighing: Weigh the target amount of this compound.

  • Dissolution: Add anhydrous DMSO to achieve 100 mM concentration. Vortex until fully dissolved.

    • Note: Dissolution is endothermic; slight warming (37°C) is permissible for <5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photolysis). Store at -20°C .

    • Stability:[2][3][4][5] >6 months if kept dry.

Protocol B: Preparation of Working Solution (Assay Buffer)

Objective: Dilute the stock into aqueous buffer without precipitating or degrading.

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.0 - 7.5) .

    • Critical: Do NOT use Carbonate buffer (pH 9+) or Tris pH 8.5+.

  • Dilution Factor: Keep the final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays.

  • Step-by-Step Mixing:

    • Place the aqueous buffer in a vortexing tube.

    • While vortexing, slowly pipette the DMSO stock into the center of the liquid vortex.

    • Why: This prevents local areas of high concentration where the compound might crash out of solution.

  • Usage Window: Use aqueous working solutions within 4 hours at room temperature.

Troubleshooting Guide & FAQs

Troubleshooting Matrix
SymptomProbable CauseVerification StepCorrective Action
Precipitation upon dilution"Crash out" effect; Aqueous pH is too acidic or DMSO % is too low.Centrifuge. If pellet forms, it is precipitation.Increase DMSO conc. to 2-5% or use a carrier like Cyclodextrin.
Mass Shift (-35 Da / +17 Da)Hydrolysis (Cl replaced by OH).LC-MS shows peak at M-18 mass unit shift.Check buffer pH. If pH > 8.0, discard and remake at pH 7.4.
Yellowing of solutionPhotodegradation or Oxidation.Compare UV-Vis spectrum to fresh stock.Use amber glassware. Purge stock vials with Argon/Nitrogen.
Loss of Potency (Bioassay)Adsorption to plastic.Test concentration in glass vs. plastic tubes.Use low-binding plasticware or glass-coated microplates.
Decision Tree: Diagnosing "Instability"

Use this logic flow to determine if your issue is chemical degradation or physical precipitation.

troubleshooting_tree Start Issue: Low Concentration in Solution Check_Appearance Visual Inspection Start->Check_Appearance Cloudy Cloudy / Particulates Check_Appearance->Cloudy Clear Solution is Clear Check_Appearance->Clear Precipitation Diagnosis: Precipitation (Solubility Issue) Cloudy->Precipitation Check_LCMS Run LC-MS / HPLC Clear->Check_LCMS Mass_Shift Mass Shift Observed (M - Cl + OH) Check_LCMS->Mass_Shift Parent_Peak Parent Peak Intact but Low Area Check_LCMS->Parent_Peak Degradation Diagnosis: Chemical Hydrolysis Action: Lower pH Mass_Shift->Degradation Adsorption Diagnosis: Surface Adsorption Action: Change Plasticware Parent_Peak->Adsorption

Figure 2: Diagnostic workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic baths to speed up dissolution?

  • Answer: Use caution. Short bursts (30 seconds) are acceptable. Prolonged sonication generates heat and free radicals, which can accelerate the degradation of the chloro-thiazole ring. Vortexing is preferred.

Q2: My protocol requires pH 9.0 for the enzymatic reaction. What should I do?

  • Answer: If the assay must be at pH 9.0, you are working against the clock. Prepare the substrate immediately before addition. Do not store the compound at pH 9.0. Limit the assay time to <30 minutes to minimize hydrolysis artifacts.

Q3: Why does the Safety Data Sheet (SDS) say "Store at 2-8°C" but you recommend -20°C?

  • Answer: 2-8°C is acceptable for the solid powder if kept dry [2]. However, once dissolved in DMSO (Stock Solution), chemical mobility increases. -20°C is required to freeze the DMSO and arrest any slow hydrolysis reactions caused by trace moisture.

Q4: Is this compound light sensitive?

  • Answer: Yes, heterocyclic halides are prone to photolytic cleavage [3]. Always use amber vials or wrap containers in aluminum foil during experiments.

References

  • ChemicalBook. (2025).[6] this compound Properties and pKa Prediction. Retrieved from

  • TCI Chemicals. (2025). Storage and Handling of 2-Chlorothiazole Derivatives. Retrieved from

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Baran, W., et al. (2011).[6] Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. (General reference on sulfonamide stability classes).

Sources

Technical Support Center: Overcoming Resistance to 2-Chloro-4-methylthiazole-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: This guide addresses the specific challenges associated with Helicase-Primase Inhibitors (HPIs) derived from the 2-Chloro-4-methylthiazole-5-sulfonamide scaffold. While this scaffold is a potent starting point for antiviral (specifically HSV) and antifungal discovery, it presents unique stability and resistance hurdles that differ from standard nucleoside analogs.

Module 1: Chemical Stability & Assay Interference ("False Resistance")

Executive Summary: Before assuming biological resistance, you must rule out chemical degradation. The C2-chloro position on the thiazole ring is an electrophilic "hotspot" susceptible to Nucleophilic Aromatic Substitution (


).[1]
Troubleshooting Guide: Stability & Solubility
ObservationProbable CauseTechnical DiagnosisCorrective Action
Loss of potency in biochemical assays Reaction with buffer additives The C2-Cl group reacts with thiols (DTT,

-ME) or amines in the buffer, inactivating the inhibitor.
Remove strong nucleophiles. Switch to TCEP (non-nucleophilic reducing agent) for enzyme stability.
Compound precipitates in cell media Poor aqueous solubility Thiazole sulfonamides are lipophilic (LogP ~1.5–2.5) and crystallize in high-salt media.Formulation adjustment. Use HP-

-Cyclodextrin (10-20%) rather than increasing DMSO >0.5% (which is cytotoxic).
Inconsistent

across batches
Hydrolysis of Sulfonamide Storage in protic solvents (MeOH/Water) promotes slow hydrolysis or sulfonamide cleavage.Store as dry powder. Solubilize in anhydrous DMSO only immediately prior to use.
Mechanism of "False" Resistance (Chemical Instability)

The following diagram illustrates how standard assay conditions can destroy your compound before it even hits the target.

ChemicalInstability Compound 2-Chloro-4-methylthiazole -5-sulfonamide Intermediate Meisenheimer-like Complex Compound->Intermediate S_NAr Attack (C2 position) Target Biological Target (Helicase-Primase) Compound->Target Intended Inhibition Nucleophile Nucleophile in Buffer (DTT, Cysteine, Amines) Nucleophile->Intermediate Product Inactive 2-Substituted Thiazole Intermediate->Product Cl- Leaving Group Departure Product->Target Loss of Binding Affinity

Figure 1: The Nucleophilic Aromatic Substitution (


) pathway at the C2-position.[2] If your assay buffer contains DTT (a thiol), it will displace the chlorine atom, rendering the compound inactive and mimicking biological resistance.

Module 2: Biological Resistance Mechanisms (Acquired)

Context: This scaffold typically targets the Viral Helicase-Primase Complex (e.g., HSV UL5/UL52).[3][4] Unlike nucleoside analogs (which target Polymerase), resistance here arises from specific conformational changes in the enzyme interface.

Key Resistance Mutations (The "Pritelivir Profile")

If your compound is an HPI (Helicase-Primase Inhibitor), resistance is likely mapped to the interaction interface between the Helicase (UL5) and Primase (UL52) subunits.[4][5]

Gene SubunitMutation HotspotResistance Factor (Fold Change)Mechanism
UL5 (Helicase) K356T / K356N >100xDisrupts the inhibitor binding pocket near the ATP-binding site.
UL5 (Helicase) G352V ~50xAlters helicase flexibility, preventing inhibitor locking.
UL52 (Primase) A899T ~40xAllosteric modulation; often appears as a secondary mutation to stabilize the complex.
UL5 + UL52 K356T + A899T >2,500x Synergistic Resistance. The combination confers supralinear resistance.[4]
Protocol: Generating & Characterizing Resistant Mutants

Objective: To determine if resistance is target-mediated (specific) or off-target (efflux/metabolic).

  • Selection Pressure (Step-wise):

    • Start virus/cells at

      
       concentration.
      
    • Passage survivors. Increase concentration by 2x every 3 passages.

    • Stop point: When cells grow robustly at 10x–20x

      
      .
      
  • Plaque Purification: Isolate single clones to ensure genetic homogeneity.

  • Genotyping (Sanger Sequencing):

    • Amplify the UL5 and UL52 ORFs.

    • Crucial Control: Sequence the parental strain from the same passage number (without drug) to rule out culture-adaptation mutations.

  • Marker Transfer (Validation):

    • Re-introduce the identified mutation into a wild-type backbone (using BAC mutagenesis or CRISPR).

    • Why? This proves the mutation causes resistance and isn't just a passenger.

Module 3: Overcoming Resistance (SAR Strategies)

Executive Summary: To overcome resistance to the 2-chloro-4-methylthiazole scaffold, you must modify the molecule to interact with the mutated pocket or stabilize the C2-position.

Strategy 1: Scaffold Hopping (The C2 Modification)

The C2-Chlorine is a liability. Replacing it can improve stability and alter the binding vector to bypass the K356T mutation.

  • Approach: Replace C2-Cl with C2-Amine or C2-Amide groups.

  • Rationale: While C2-Cl is essential for the initial "Pritelivir-like" binding mode, introducing a hydrogen-bond donor (amine) at C2 can establish new contacts with the backbone carbonyls of the helicase, compensating for the loss of the K356 interaction.

Strategy 2: The "Dual-Warhead" Approach

Combine the thiazole-sulfonamide with a distinct pharmacophore.

  • Combination: Thiazole-sulfonamide (HPI) + Nucleoside Analog (e.g., Acyclovir).

  • Logic: These drugs have orthogonal resistance profiles . A UL5 mutant (resistant to thiazoles) remains fully susceptible to Acyclovir (which targets UL30 polymerase).

  • Data: HPIs typically show synergy with nucleoside analogs, reducing the required dose of both.

Decision Logic: Troubleshooting Resistance

ResistanceWorkflow Start Observation: High IC50 / Loss of Potency Step1 Check Chemical Stability (Is C2-Cl intact?) Start->Step1 Decision1 Degradation Detected Step1->Decision1 Step2 Check Assay Conditions (Thiols present?) Step3 Sequence Target Genes (UL5 / UL52) Step2->Step3 No Action1 Remove Nucleophiles Fresh DMSO Stock Step2->Action1 Yes (DTT present) Decision2 Mutation Found (e.g., K356T) Step3->Decision2 Decision1->Step2 No Decision1->Action1 Yes Action2 Design C2-Derivatives (Scaffold Hop) Decision2->Action2 Yes Action3 Check Efflux Pumps (MDR1/P-gp) Decision2->Action3 No Mutation

Figure 2: Systematic workflow to distinguish between chemical instability (artifact) and biological resistance.

FAQs: Researcher to Researcher

Q: My compound works in enzyme assays but fails in Whole Cell (plaque) assays. Is this resistance? A: Likely not. This is usually a permeability or efflux issue. Thiazole sulfonamides are substrates for P-glycoprotein (P-gp) efflux pumps.

  • Test: Run the assay in the presence of a P-gp inhibitor (e.g., Verapamil). If potency is restored, your compound is being pumped out.

Q: Can I use this scaffold for antifungal research? A: Yes, but the mechanism differs. In fungi, thiazole sulfonamides often target acetohydroxyacid synthase (AHAS) or mitochondrial pathways. Resistance in fungi is frequently driven by copy number variation (CNV) (gene amplification of the target) rather than point mutations. You must check gene expression levels (qPCR), not just sequencing.

Q: Why does the C2-Chloro group matter so much? A: It is an "activated" halide. The nitrogen in the thiazole ring pulls electron density, making the C2 position highly positive (electrophilic). This makes it excellent for binding but terrible for stability in nucleophile-rich environments (like the cytoplasm or thiol-containing buffers).

References

  • Birkmann, A., et al. (2022). Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections.[6] Journal of Medicinal Chemistry. Link

  • Biswas, S., et al. (2008). A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors. Journal of Antimicrobial Chemotherapy. Link

  • Field, H. J., & Biswas, S. (2011). Herpes simplex virus helicase-primase inhibitors: recent findings from the study of drug resistance mutations. Antiviral Chemistry & Chemotherapy. Link

  • BenchChem Protocols. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole (Analogous reactivity profile). Link

Sources

Validation & Comparative

A Comparative Guide to Sulfonylurea Activity: From Chemical Synthesis to Clinical Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of second-generation sulfonylureas, a critical class of oral antidiabetic drugs. We will explore the journey from a key chemical intermediate, 2-Chloro-4-methylthiazole-5-sulfonamide, to the synthesis of the potent therapeutic agent Glipizide. Subsequently, we will objectively compare Glipizide's performance against other widely used sulfonylureas, such as Glibenclamide (Glyburide) and Glimepiride, supported by experimental data and established protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic class.

The Synthetic Keystone: this compound

While not pharmacologically active itself, this compound is a crucial building block in the synthesis of various bioactive molecules.[1] Its thiazole ring, substituted with chlorine and a sulfonamide group, provides a reactive scaffold essential for constructing more complex pharmaceutical agents.[1][2] Its primary relevance in this context is its role as a key intermediate in the synthesis of Glipizide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes.[3][4]

The synthesis of Glipizide from this intermediate is a multi-step process. A common pathway involves the reaction of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative, which is then reacted with cyclohexyl isocyanate to yield the final Glipizide molecule.[4][5]

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps Intermediate This compound (Precursor to Amine) Step1 Amidation Reaction Intermediate->Step1 Forms Amine Intermediate Pyrazine 5-Methylpyrazine- 2-carboxylic acid Pyrazine->Step1 Isocyanate Cyclohexyl isocyanate Step2 Urea Formation Isocyanate->Step2 Step1->Step2 Forms Sulfonamide Amide Intermediate Product Glipizide Step2->Product

Figure 1: High-level synthetic pathway of Glipizide.

Mechanism of Action: The KATP Channel Target

Second-generation sulfonylureas, including Glipizide, Glibenclamide, and Glimepiride, exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells.[6][7] Their molecular mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[8][9] This binding inhibits the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[10][11]

Mechanism_of_Action cluster_cell Pancreatic β-Cell Sulfonylurea Sulfonylurea (e.g., Glipizide) SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP KATP Channel Sulfonylurea->KATP Inhibits (Closes Channel) SUR1->KATP Part of Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release (Exocytosis) Insulin_Vesicles->Insulin_Release Blood_Glucose ↓ Lowered Blood Glucose Insulin_Release->Blood_Glucose Assay_Workflow Start Start: MIN6 Cell Culture Seed Seed cells in 24-well plates (48-72h growth) Start->Seed Preincubate Pre-incubation in low glucose KRB buffer (1-2h) Seed->Preincubate Stimulate Stimulate with high glucose KRB + varying Sulfonylurea conc. Preincubate->Stimulate Incubate Incubate (1-2h at 37°C) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Quantify Quantify Insulin via ELISA Collect->Quantify Analyze Data Analysis: Plot dose-response, calculate EC50 Quantify->Analyze End End: Comparative Potency Data Analyze->End

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-methylthiazole-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the performance of novel compounds derived from 2-Chloro-4-methylthiazole-5-sulfonamide. While this compound is primarily recognized as a versatile synthetic intermediate, its inherent structural motifs—a sulfonamide group and a thiazole ring—are hallmarks of potent bioactive molecules.[1][2] This guide will, therefore, focus on benchmarking the potential of its derivatives, particularly as carbonic anhydrase inhibitors and antimicrobial agents, against established industry standards.

Introduction: The Strategic Value of the this compound Scaffold

This compound (C4H5ClN2O2S2, CAS: 348086-67-9) is a key building block in the synthesis of a variety of bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its value lies in the reactive sites that allow for molecular elaboration, enabling the generation of libraries of novel compounds. The core structure combines two key pharmacophores:

  • The Sulfonamide Moiety: A cornerstone of medicinal chemistry, renowned for its role in antimicrobial drugs and as a primary zinc-binding group in carbonic anhydrase inhibitors.[2][3]

  • The Thiazole Ring: A heterocyclic system present in numerous FDA-approved drugs, contributing to the pharmacological profile and stability of the molecule.[4]

The primary utility of this guide is to establish a rigorous, evidence-based methodology for assessing the therapeutic potential of compounds synthesized from this scaffold.

Performance Benchmarking: Key Therapeutic Areas and Comparative Compounds

Given the structural features of this compound, two primary areas of application are logical starting points for performance evaluation: carbonic anhydrase inhibition and antimicrobial activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in physiological processes such as pH regulation and CO2 transport.[5] Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents.[3][4]

Key Performance Metric: Inhibition constant (Ki) or IC50 value against specific CA isoforms (e.g., hCA I, II, IX, XII). A lower value indicates higher potency.

Comparative Benchmarks:

CompoundClassTypical Application
Acetazolamide Systemic CA InhibitorGlaucoma, Altitude Sickness
Dorzolamide Topical CA InhibitorGlaucoma
Brinzolamide Topical CA InhibitorGlaucoma
Celecoxib COX-2 Inhibitor (with CA inhibitory action)Anti-inflammatory, Oncology Research

Derivatives of this compound would be considered promising if they exhibit low nanomolar inhibition constants against target CA isoforms, particularly with selectivity for disease-relevant isoforms like hCA IX (a tumor-associated isoform) over ubiquitous isoforms like hCA I and II.[6][7]

Antimicrobial Activity

The sulfonamide group is famously associated with the "sulfa drugs," which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] This disruption of folate metabolism leads to a bacteriostatic effect.

Key Performance Metric: Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). A lower MIC value indicates greater potency.

Comparative Benchmarks:

CompoundClassMechanism of Action
Sulfamethoxazole Sulfonamide AntibioticDHPS Inhibition
Ciprofloxacin Fluoroquinolone AntibioticDNA Gyrase Inhibition
Gentamicin Aminoglycoside AntibioticProtein Synthesis Inhibition

For a derivative of this compound to be considered a viable antimicrobial candidate, it should demonstrate potent activity (low MIC values) against a broad spectrum of pathogens, including drug-resistant strains.

Experimental Protocols for Performance Evaluation

To ensure scientific rigor and reproducibility, standardized assays are essential. The following protocols provide a framework for benchmarking new derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay leverages the esterase activity of carbonic anhydrase to provide a quantitative measure of inhibition.

Principle: Active CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is inversely proportional to the inhibitory activity of a test compound.[5]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

    • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the well should be determined empirically for optimal signal.

    • Substrate Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent (e.g., acetonitrile).

    • Test Compounds: Prepare a dilution series of the this compound derivatives and benchmark inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the sample wells.

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin kinetic reading of absorbance at 400-405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100 where V_max is the rate of the uninhibited enzyme and V_inhibitor is the rate in the presence of the inhibitor.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the enzyme concentration and substrate Km are known.[8]

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) plate_setup Plate Setup (Buffer, Compounds, Enzyme) reagents->plate_setup incubation Incubate (15 min) (Inhibitor-Enzyme Binding) plate_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction reading Kinetic Reading (Absorbance at 400-405 nm) reaction->reading calc_rate Calculate Reaction Rates (V) reading->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 IC50 Determination (Dose-Response Curve) calc_inhibition->calc_ic50 end_node End calc_ic50->end_node start Start start->reagents G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA DNA, RNA, Proteins THF->DNA DHPS->Dihydropteroate DHFR->THF Sulfonamide Sulfonamide (e.g., CMT-Sulfonamide Derivative) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action for sulfonamide-based antimicrobials targeting folic acid synthesis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Carbonic Anhydrase Inhibition Data (Hypothetical)

CompoundTarget IsoformKi (nM)Selectivity vs. hCA ISelectivity vs. hCA II
Acetazolamide hCA IX25.8~10x~1x
Derivative A hCA IX5.2>50x>20x
Derivative B hCA IX15.6>20x>5x

In this hypothetical example, Derivative A shows superior potency and selectivity for the tumor-associated isoform hCA IX compared to the standard, Acetazolamide.

Table 2: Comparative Antimicrobial Activity Data (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Sulfamethoxazole 3216
Derivative C 84
Derivative D >12864

In this hypothetical example, Derivative C demonstrates significantly improved antibacterial potency against both Gram-positive and Gram-negative bacteria compared to the classic sulfonamide, Sulfamethoxazole.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. By employing the rigorous benchmarking protocols outlined in this guide, researchers can effectively evaluate the performance of its derivatives against established standards in carbonic anhydrase inhibition and antimicrobial activity. Promising lead compounds identified through these assays can then be advanced to more complex biological systems, including cell-based assays and in vivo models, to fully characterize their therapeutic potential. The key to unlocking the value of this scaffold lies in systematic, data-driven evaluation and a clear understanding of the structure-activity relationships that govern performance.

References

  • Geronikaki, A. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use. Retrieved from [Link]

  • Matulis, D. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. National Institutes of Health. Retrieved from [Link]

  • Lindgren, D. et al. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

  • Krall, N. et al. (2013). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. National Institutes of Health. Retrieved from [Link]

  • Fuchs, M. et al. (2020). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Angeli, A. et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

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Comparative analysis of 2-Chloro-4-methylthiazole-5-sulfonamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylthiazole-5-sulfonamide is a key heterocyclic building block in medicinal chemistry, finding application in the development of various pharmaceutical agents.[1][2][3] Its structural motifs, including the reactive sulfonyl chloride precursor, make it a versatile intermediate for synthesizing compounds with potential therapeutic activities.[4] This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach. The aim is to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, and safety.

Synthetic Strategies: An Overview

Three principal synthetic routes to this compound have been identified and will be discussed in detail. These are:

  • Route A: A multi-step synthesis commencing with the readily available 2-amino-4-methylthiazole.

  • Route B: A pathway involving the intermediacy of a 2-hydroxy-4-methylthiazole derivative.

  • Route C: A direct approach starting from 2-chloro-4-methylthiazole, which is arguably the most industrially relevant method.

Synthetic_Routes_Overview A Route A: Start from 2-Amino-4-methylthiazole Target This compound A->Target B Route B: Start from 2-Hydroxy-4-methylthiazole B->Target C Route C: Start from 2-Chloro-4-methylthiazole C->Target

Caption: Overview of the main synthetic routes to this compound.

Route A: Synthesis from 2-Amino-4-methylthiazole

This route begins with the well-established synthesis of 2-amino-4-methylthiazole, followed by the introduction of the sulfonamide group at the 5-position and subsequent conversion of the 2-amino group to a chloro substituent via a Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of the 2-aminothiazole core. It involves the condensation of an α-haloketone with a thiourea.

Experimental Protocol:

  • Suspend thiourea (1 mole) in water (200 cc) in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[5]

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[5]

  • Reflux the resulting yellow solution for two hours.[5]

  • Cool the mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while maintaining cooling.[5]

  • Separate the upper oily layer and extract the aqueous layer with ether.[5]

  • Combine the organic layers, dry over solid sodium hydroxide, and filter.[5]

  • Remove the ether by distillation and distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The reported yield is 70-75%.[5]

Hantzsch_Thiazole_Synthesis Thiourea Thiourea Intermediate Intermediate Thiourea->Intermediate Chloroacetone Chloroacetone Chloroacetone->Intermediate Product 2-Amino-4-methylthiazole Intermediate->Product Cyclization

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Step 2: Sulfonation of 2-Amino-4-methylthiazole

The introduction of a sulfonyl group at the 5-position of the thiazole ring is a critical step. While direct sulfonation can be challenging, the reaction with a suitable sulfonylating agent can be employed.

Conceptual Protocol:

Step 3: Sandmeyer Reaction for Conversion of the Amino Group

The Sandmeyer reaction is a well-established method for converting an aromatic or heteroaromatic primary amine to a halide via a diazonium salt intermediate.

Experimental Protocol (General):

  • Dissolve 2-amino-4-methylthiazole-5-sulfonamide in a cold, aqueous acidic solution (e.g., HCl).

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield this compound.

Causality and Trustworthiness: The Sandmeyer reaction proceeds via a radical mechanism initiated by the copper(I) catalyst. Careful temperature control during diazotization is crucial to prevent premature decomposition of the diazonium salt. The use of a copper(I) halide is essential for the efficient conversion to the corresponding chloro derivative.

Route B: Synthesis from 2-Hydroxy-4-methylthiazole

This alternative route involves the synthesis of a 2-hydroxythiazole intermediate, followed by sulfonation and subsequent chlorination of the hydroxyl group.

Step 1: Synthesis of 2-Hydroxy-4-methylthiazole-5-sulfonic Acid Derivative

The synthesis of the thiazole ring can be achieved through various condensation reactions. For instance, a patent describes the synthesis of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole from 3-thiocyanato-5-chloro-2-pentanone in the presence of phosphoric acid, with a reported yield of 95%.[7] A similar strategy could be adapted to introduce a precursor to the sulfonic acid group at the 5-position.

Step 2: Conversion of the Sulfonic Acid to Sulfonamide

The sulfonic acid can be converted to the corresponding sulfonyl chloride, typically using thionyl chloride or a similar chlorinating agent. The resulting sulfonyl chloride is then reacted with ammonia to furnish the sulfonamide.

Step 3: Chlorination of the 2-Hydroxy Group

The conversion of the 2-hydroxythiazole to the 2-chlorothiazole is a key transformation in this route. A patent for a similar compound demonstrates the use of phosphoryl chloride (POCl₃) for this purpose.[7]

Experimental Protocol (Analogous Transformation):

  • A suspension of the 2-hydroxy-4-methylthiazole derivative in an anhydrous solvent like chlorobenzene is heated.[7]

  • Phosphoryl chloride is added, and the mixture is heated at an elevated temperature (e.g., 125-130 °C) until the reaction is complete, as indicated by the cessation of hydrogen chloride evolution.[7]

  • The reaction mixture is cooled and carefully poured onto ice.[7]

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation. A yield of 74% has been reported for an analogous chlorination.[7]

Route C: The Direct Approach from 2-Chloro-4-methylthiazole

This is often the most efficient and scalable route, relying on the direct chlorosulfonation of a pre-formed 2-chloro-4-methylthiazole.

Step 1: Synthesis of 2-Chloro-4-methylthiazole

The synthesis of 2-chloro-4-methylthiazole can be achieved from 2-amino-4-methylthiazole via a Sandmeyer-type reaction.

Step 2: Chlorosulfonation of 2-Chloro-4-methylthiazole

This is a pivotal step where the sulfonyl chloride group is introduced at the 5-position of the thiazole ring. Chlorosulfonic acid is a powerful and reactive agent for this electrophilic aromatic substitution.

Experimental Protocol (Conceptual):

  • Cool 2-chloro-4-methylthiazole in a suitable solvent (e.g., dichloromethane) or neat in a reaction vessel equipped for low-temperature reactions.

  • Slowly add chlorosulfonic acid dropwise while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or other analytical methods).

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product, 2-chloro-4-methylthiazole-5-sulfonyl chloride, with a suitable organic solvent.

  • Wash the organic layer to remove residual acid, then dry and concentrate to obtain the crude sulfonyl chloride.

Causality and Trustworthiness: The regioselectivity of the chlorosulfonation is directed by the activating effect of the thiazole ring and the existing substituents. The use of a solvent can influence the outcome; for instance, in the chlorosulfonation of 2-acylthiophenes, using dichloromethane as a solvent improved the regioselectivity compared to using neat chlorosulfonic acid.[4]

Chlorosulfonation_Mechanism Start 2-Chloro-4-methylthiazole Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate + SO2Cl+ Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product 2-Chloro-4-methylthiazole-5-sulfonyl chloride Intermediate->Product - H+

Caption: Electrophilic aromatic substitution mechanism for chlorosulfonation.

Step 3: Amination of 2-Chloro-4-methylthiazole-5-sulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is a standard and typically high-yielding reaction.

Experimental Protocol:

  • Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride in a suitable solvent (e.g., acetone, THF).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to proceed to completion.

  • If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization to afford this compound.

Comparative Analysis of Synthesis Methods

FeatureRoute A (from 2-Aminothiazole)Route B (from 2-Hydroxythiazole)Route C (from 2-Chlorothiazole)
Starting Material Availability Readily available and easily synthesized.[5]Requires synthesis of a specific hydroxythiazole precursor.2-Chloro-4-methylthiazole can be synthesized from the amino precursor.
Number of Steps Multiple steps: thiazole synthesis, sulfonation, Sandmeyer reaction.Multiple steps: thiazole synthesis, sulfonation, chlorination.Fewer steps: chlorosulfonation and amination of a pre-formed thiazole.
Potential Yield Can be moderate, but the Sandmeyer reaction can have variable yields.The chlorination step with POCl₃ can be high-yielding (e.g., 74% for an analog).[7]Potentially the highest overall yield due to fewer steps and direct functionalization.
Scalability May be challenging to scale up due to the Sandmeyer reaction.Potentially scalable, but requires optimization of each step.The most promising for large-scale synthesis due to its directness.
Safety and Handling Involves diazotization which requires careful temperature control.Uses phosphoryl chloride, which is corrosive and moisture-sensitive.[7]Uses chlorosulfonic acid, a highly corrosive and reactive reagent.
Purity and Purification May require chromatographic purification at intermediate stages.Distillation is often used for purification of the chloro-intermediate.[7]The final product can often be purified by recrystallization.

Conclusion and Recommendations

For laboratory-scale synthesis where starting materials are a key consideration, Route A provides a viable, albeit longer, pathway from a common precursor. Route B offers an alternative with a potentially high-yielding chlorination step, but the synthesis of the starting hydroxythiazole sulfonamide requires further development.

For process development and large-scale manufacturing, Route C is the most advantageous. The direct chlorosulfonation of 2-chloro-4-methylthiazole, followed by amination, represents the most convergent and likely most cost-effective approach. The commercial availability of the key intermediate, 2-chloro-4-methylthiazole-5-sulfonyl chloride, further supports the industrial preference for this route.

Researchers should carefully consider their specific requirements for yield, purity, scale, and available resources when selecting a synthetic strategy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

  • Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.
  • Arduini, A., Pochini, A., Secchi, A., & Ugozzoli, F. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755–5757.
  • Al-Otaibi, A. A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 1-20.
  • European Patent Office. (1998). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
  • PubChem. (n.d.). 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved January 30, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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